molecular formula C17H34O3 B3026496 Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- CAS No. 86630-59-3

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-

Cat. No.: B3026496
CAS No.: 86630-59-3
M. Wt: 286.4 g/mol
InChI Key: ZCCBLVOOWREKMV-UHFFFAOYSA-N
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Description

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is an organic compound with the molecular formula C15H30O2. It is a type of epoxide, which is a three-membered cyclic ether. This compound is known for its reactivity due to the strained ring structure, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- typically involves the reaction of dodecyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound.

Industrial Production Methods

In industrial settings, the production of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can open the epoxide ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Substituted ethers and other derivatives.

Scientific Research Applications

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, (ethoxymethyl)-: Another epoxide with a similar structure but different substituents.

    Glycidyl Lauryl Ether: A related compound with similar reactivity and applications.

Uniqueness

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is unique due to its specific substituents, which impart distinct physical and chemical properties. The presence of the dodecyloxy group enhances its hydrophobicity and makes it suitable for applications in surfactants and coatings. Additionally, its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-dodecoxyethoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-15-17-16-20-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBLVOOWREKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86630-59-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00629331, DTXSID901193532
Record name 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120439-35-2, 86630-59-3
Record name 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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